2-(3,3-Dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidines often involves the reaction of amidines with other compounds. For example, a reaction involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The exact molecular structure of “2-(3,3-Dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For example, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Scientific Research Applications
Synthesis and Antifolate Activity
Research by Rosowsky, Mota, and Queener (1995) focused on synthesizing 2,4-Diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines with variations at the 6-position. These compounds were evaluated for their ability to inhibit dihydrofolate reductase from various sources, showing selective binding and inhibition. The study provides insights into the synthesis and potential antifolate applications of these compounds (Rosowsky, Mota, & Queener, 1995).
Chemistry and Synthetic Methodologies
Elattar and Mert (2016) reviewed the structural features, reactions, and synthetic methods of pyrido[4,3-d]pyrimidines. This review highlights the diverse methodologies and biological applications of these compounds, providing a comprehensive overview of their chemistry (Elattar & Mert, 2016).
Antimalarial and Antibacterial Effects
Elslager et al. (1972) synthesized various 2,4-Diamino-6-(benzyl and pyridylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to evaluate their antimalarial and antibacterial properties. The study demonstrated the significant potential of these compounds in treating infectious diseases (Elslager, Clarke, Jacob, Werbel, & Willis, 1972).
Antimicrobial Evaluation
Kheder, Mabkhot, and Farag (2011) explored the antimicrobial properties of new tetrahydropyrimidine derivatives. This research contributes to understanding the potential of pyrimidine derivatives in combating various microbial infections (Kheder, Mabkhot, & Farag, 2011).
Mechanism of Action
Target of Action
The primary targets of 2-(3,3-Dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, also known as EN300-6498461, are protein kinases . Protein kinases are essential enzymes that control cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases by this compound affects various biochemical pathways. These pathways are crucial for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The downstream effects of this disruption can lead to the inhibition of cancer cell proliferation and migration .
Pharmacokinetics
Similar pyrazolo[3,4-d]pyrimidine derivatives have shown high metabolic stability and excellent passive permeability across gastrointestinal and blood-brain barriers , which could suggest a good bioavailability for this compound.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and migration, particularly in cancer cells . This is achieved through the disruption of protein kinase activity, leading to changes in cellular signaling processes .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives have a wide range of interactions with enzymes, proteins, and other biomolecules . The exact nature of these interactions for this specific compound remains to be determined.
Cellular Effects
Pyrimidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely to involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrimidine derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Properties
IUPAC Name |
2-(3,3-dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-13(2,3)6-4-12-15-9-10-8-14-7-5-11(10)16-12/h9,14H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOCJQGWYZNDIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC1=NC=C2CNCCC2=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1697640-08-6 |
Source
|
Record name | 2-(3,3-dimethylbutyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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